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Abstract

FPL 14294 is a synthetic analog of the cholecystokinin octapeptide (CCK-8) designed for
enhanced metabolic stability and potent bioactivity. As a non-selective agonist for both
cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors, FPL 14294 has
demonstrated significant potential in preclinical studies, particularly in the regulation of food
intake. This technical guide provides a comprehensive overview of FPL 14294, focusing on its
pharmacological properties, the signaling pathways it modulates, and the experimental
methodologies used to characterize its activity. All quantitative data is presented in structured
tables, and key biological processes are visualized through detailed diagrams.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal
system and the central nervous system. Its biological effects are mediated through two G-
protein coupled receptors: CCK-A (predominantly in the periphery) and CCK-B (widespread in
the brain). The native peptide, CCK-8, has a short biological half-life, limiting its therapeutic
potential. FPL 14294, a structurally modified CCK-8 analog, was developed to overcome this
limitation while retaining high affinity and potency at CCK receptors. Notably, FPL 14294 has
shown potent anorectic effects, suggesting its potential as a therapeutic agent for appetite
control.[1]
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Pharmacological Profile of FPL 14294

FPL 14294 exhibits a pharmacological profile comparable to the endogenous ligand CCK-8.
While specific quantitative data for FPL 14294's binding affinity and functional potency are not
extensively available in public literature, one key study describes it as having comparable
affinity at both CCK-A and CCK-B receptors and similar potency to CCK-8 in contracting
isolated gallbladder preparations.[1] For comparative purposes, the binding affinities and
functional potencies of CCK-8 are provided below.

Data Presentation

Table 1: Receptor Binding Affinities of CCK-8

. . Assay
Receptor Ligand Ki (nM) . Reference
Conditions

Displacement of

CCK-A (human) CCK-8 0.28 radiolabeled [2]
CCK-8s

CCK-A (rat) CCK-8 06-1 Not specified [3]

CCK-B (human) CCK-8 03-1 Not specified [3]

CCK-B (guinea Boc-Trp-Met- 42 Displacement of

pig cortex) Asp-Phe-NH2 [3H]pCCK8

Table 2: Functional Potency of CCK-8

Assay Agonist EC50 (M) Tissue/System Reference
10-10 - 10-6 _ _
) Guinea Pig
Gallbladder (concentration
) CCK-8 Gallbladder
Contraction range for )
Strips
response)

Table 3: In Vivo Anorectic Activity of FPL 14294
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Route of

o Effective . o
Compound Administrat 5 Species Key Finding Reference
ose
ion
Potent
FPL 14294 Intranasal 5 pg/kg Rat anorectic
activity
Significantly
Inactive up to less potent
CCK-8 Intranasal Rat
500 po/kg than FPL
14294

Signaling Pathways

Activation of CCK-A and CCK-B receptors by agonists like FPL 14294 initiates a cascade of
intracellular signaling events. These pathways are critical to the physiological responses
mediated by CCK, including gallbladder contraction, pancreatic enzyme secretion, and
regulation of appetite.

CCK-A Receptor Signaling

The CCK-A receptor primarily couples through the Gaq pathway, leading to the activation of
Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of
intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

FPL 14294
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Caption: CCK-A Receptor Signaling Pathway.
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CCK-B Receptor Signaling

Similar to the CCK-A receptor, the CCK-B receptor also primarily signals through the Gaq
pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and

PKC activation.

Intracellular
Ca2+ Release
Physiological Response
(e.g., Neurotransmitter Release)
Protein Kinase C
(PKC) Activation

FPL 14294 CCK-B Receptor

Click to download full resolution via product page
Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to
characterize CCK receptor agonists like FPL 14294.

CCK Receptor Binding Assay

This assay determines the affinity of a compound for the CCK-A and CCK-B receptors.
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Caption: CCK Receptor Binding Assay Workflow.
Methodology:

e Membrane Preparation: Homogenize tissues or cells known to express CCK-A or CCK-B
receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) in a suitable
buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and
resuspended.

 Incubation: In a reaction tube, combine the prepared membranes, a radiolabeled CCK
analog (e.g., [3H]CCK-8 or [125I]Bolton-Hunter labeled CCK-8), and varying concentrations
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of the test compound (FPL 14294). Incubate at a controlled temperature for a specific
duration to allow binding to reach equilibrium.

o Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the
membrane-bound radioligand from the free radioligand.

o Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the concentration of the test
compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the
Cheng-Prusoff equation.

Isolated Gallbladder Contraction Assay

This ex vivo assay measures the functional potency of a CCK agonist in inducing smooth
muscle contraction.

Methodology:

o Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut the gallbladder
into longitudinal strips and suspend them in an organ bath containing a physiological salt
solution, maintained at 37°C and aerated with 95% 02/5% CO2.

o Tension Recording: Attach one end of the muscle strip to a fixed point and the other to an
isometric force transducer to record changes in muscle tension.

o Compound Administration: After an equilibration period, add cumulative concentrations of the
test compound (FPL 14294) to the organ bath.

o Data Acquisition: Record the contractile response at each concentration until a maximal
response is achieved.

o Data Analysis: Plot the contractile response against the agonist concentration to generate a
dose-response curve. Calculate the EC50 (the concentration of the agonist that produces
50% of the maximal response).
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In Vivo Anorectic Activity Study

This in vivo experiment evaluates the effect of a test compound on food intake in animal
models.

Methodology:

e Animal Acclimation: House male rats individually and acclimate them to the experimental
conditions and a specific feeding schedule (e.g., 21-hour food deprivation followed by 3
hours of access to food).

e Compound Administration: Administer the test compound (FPL 14294) or vehicle via the
desired route (e.g., intraperitoneal, intranasal) at various doses prior to the presentation of
food.

e Food Intake Measurement: Measure the amount of food consumed by each rat over a set
period (e.g., 3 hours).

o Data Analysis: Compare the food intake of the compound-treated groups to the vehicle-
treated control group. Determine the effective dose (ED) that causes a significant reduction
in food intake. The anorectic activity can be further characterized by determining the ED50,
the dose that reduces food intake by 50%. The specificity of the anorectic effect can be
confirmed by pre-treatment with selective CCK-A (e.g., MK-329) or CCK-B (e.g., L-365,260)
antagonists.

Conclusion

FPL 14294 is a potent, metabolically stable CCK-8 receptor agonist with significant anorectic
properties mediated through the CCK-A receptor. While detailed quantitative pharmacological
data remains limited in publicly accessible literature, its characterization as being comparable
to CCK-8 provides a strong basis for its further investigation. The experimental protocols and
signaling pathway information provided in this guide offer a foundational understanding for
researchers and drug development professionals interested in the therapeutic potential of FPL
14294 and other CCK receptor modulators. Further studies to precisely quantify its binding and
functional parameters are warranted to fully elucidate its pharmacological profile and advance
its potential clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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